molecular formula C8H7NO3S B14544005 3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione CAS No. 61938-47-4

3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione

Cat. No.: B14544005
CAS No.: 61938-47-4
M. Wt: 197.21 g/mol
InChI Key: REGSSZXEPULSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of oxathiazolidines, which are heterocyclic compounds containing sulfur, nitrogen, and oxygen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione typically involves the reaction of phenyl isothiocyanate with an appropriate oxirane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the oxathiazolidine ring. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration) or halogens (for halogenation) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione: A similar compound with a methyl group at the 5-position.

    3-Phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione derivatives: Various derivatives with different substituents on the phenyl ring or the oxathiazolidine ring.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61938-47-4

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

2-oxo-3-phenyloxathiazolidin-4-one

InChI

InChI=1S/C8H7NO3S/c10-8-6-12-13(11)9(8)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

REGSSZXEPULSNA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(S(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.